molecular formula C19H14ClN5O B2489225 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea CAS No. 862811-90-3

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea

Cat. No.: B2489225
CAS No.: 862811-90-3
M. Wt: 363.81
InChI Key: QZLJXWWTDBPPET-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is a chemical compound of significant interest in early-stage anticancer research, particularly in the development of kinase inhibitors. Its molecular structure incorporates two privileged pharmacophores in medicinal chemistry: a urea moiety and an imidazo[1,2-a]pyrimidine scaffold. The urea functional group is a well-established component in drug discovery, known for its ability to form strong hydrogen-bonding interactions with biological targets, which is why it features prominently in numerous approved kinase inhibitor drugs . The imidazo[1,2-a]pyrimidine core is part of a class of fused heterocyclic rings that has demonstrated potent biological activity. Compounds based on the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been specifically identified as promising inhibitors of critical kinases like c-KIT and FLT3 . These kinases are validated targets in cancers such as gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). Research indicates that such derivatives can exhibit excellent inhibitory potency (IC50 values in the nanomolar range) and can be effective against mutant forms of these kinases that are resistant to existing therapies like imatinib and gilteritinib . This compound is intended for use in non-clinical, early discovery research to investigate kinase biology and explore new therapeutic avenues. It is supplied as a characterization-grade material for research purposes only. The buyer assumes responsibility for confirming product identity and/or purity. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-14-5-7-15(8-6-14)22-19(26)23-16-4-1-3-13(11-16)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJXWWTDBPPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Core Imidazo[1,2-a]pyrimidine Synthesis

The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclization of 2-aminopyrimidine derivatives with α-haloketones or via metal-free protocols (Table 1).

Method 1: Cyclization with α-Haloketones
  • Procedure : React 2-aminopyrimidine with phenacyl bromide derivatives in polar aprotic solvents (e.g., DMF) under reflux.
  • Example :
    • 2-Aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in acetone at 80°C for 12 hours yield 2-phenylimidazo[1,2-a]pyrimidine (78% yield).
  • Mechanism : Nucleophilic attack by the exocyclic amine on the carbonyl carbon, followed by cyclization and elimination of HBr.
Method 2: Metal-Free Iodine-Catalyzed Synthesis
  • Procedure : Use iodine (10 mol%) in cyclohexane to catalyze the reaction between 2-aminopyrimidine and acetophenones.
  • Advantages : Avoids transition metals, eco-friendly conditions, and shorter reaction times (2–4 hours).
Method 3: Microwave-Assisted Synthesis
  • Conditions : Microwave irradiation (150 W, 120°C) reduces reaction time to 30 minutes with comparable yields (70–85%).

Table 1. Imidazo[1,2-a]pyrimidine Synthesis Methods

Method Reagents/Conditions Yield (%) Reference
α-Haloketone Cyclization 2-Aminopyrimidine, phenacyl bromide 78
Iodine-Catalyzed I₂, cyclohexane, RT 82
Microwave-Assisted DMF, 150 W, 120°C 85

Functionalization at Position 3 of the Phenyl Ring

Introducing the phenyl group at position 3 of the imidazo[1,2-a]pyrimidine core is achieved via cross-coupling or substitution reactions.

Method 1: Suzuki-Miyaura Coupling
  • Procedure : React imidazo[1,2-a]pyrimidine boronic ester with 3-bromophenyl derivatives under Pd catalysis.
  • Example :
    • 2-Bromoimidazo[1,2-a]pyrimidine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1) at 100°C for 8 hours (72% yield).
Method 2: Friedel-Crafts Alkylation
  • Conditions : Use AlCl₃ as a Lewis catalyst to introduce aryl groups directly.

Urea Linkage Formation

The urea moiety is introduced via reaction of an aryl isocyanate with a primary amine or through carbodiimide-mediated coupling (Table 2).

Method 1: Isocyanate Route
  • Step 1 : Convert 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline to isocyanate using phosgene or bis(trichloromethyl) carbonate (BTC).
    • Example :
      • 3-(Imidazo[1,2-a]pyrimidin-2-yl)aniline (1.0 eq) and BTC (1.2 eq) in CH₂Cl₂ at 0°C for 2 hours.
  • Step 2 : React the isocyanate with 4-chloroaniline in THF at RT for 6 hours (68% yield).
Method 2: Carbodiimide-Mediated Coupling
  • Procedure : Use EDCI/HOBt to couple 3-(imidazo[1,2-a]pyrimidin-2-yl)benzoic acid with 4-chlorophenylamine.
  • Example :
    • 3-(Imidazo[1,2-a]pyrimidin-2-yl)benzoic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq) in DMF, stirred at RT for 12 hours (65% yield).

Table 2. Urea Formation Methods

Method Reagents/Conditions Yield (%) Reference
Isocyanate Route BTC, CH₂Cl₂, 0°C → 4-chloroaniline 68
EDCI/HOBt Coupling EDCI, HOBt, DMF, RT 65

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water).
  • Characterization :
    • 1H/13C NMR : Key peaks include urea NH (~8.5–9.5 ppm) and imidazo[1,2-a]pyrimidine protons (~7.5–8.5 ppm).
    • HRMS : Molecular ion peak matching the exact mass (e.g., m/z 406.0921 for C₂₀H₁₄ClN₅O).

Optimization and Challenges

  • Challenges :
    • Low solubility of intermediates in non-polar solvents.
    • Side reactions during isocyanate formation (e.g., dimerization).
  • Solutions :
    • Use mixed solvents (e.g., DMF/THF) to improve solubility.
    • Employ slow addition of BTC to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • P077-0423 (1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]urea): Replaces the pyrimidine core with pyridine and introduces a 4-fluorophenyl group (C₂₀H₁₄ClFN₄O). Fluorine enhances metabolic stability compared to chlorine, though pyridine may reduce binding affinity for nitrogen-sensitive targets .
  • Compound 32 (from ): Features a pyridine core and (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol. The hydroxyl group improves solubility but may limit blood-brain barrier penetration. Its EC₅₀ of 1 nM for Nurr1 activation highlights the importance of the imidazo-pyridine scaffold in high-potency receptor agonism .

Heterocyclic Core Modifications

  • Imidazo[1,2-a]pyrazine Derivatives (e.g., 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea): The pyrazine core (C₁₄H₁₂N₆O₂) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. This compound showed cytostatic activity in non-small cell lung cancer (NSCLC) via p53 modulation, suggesting core-dependent mechanistic divergence .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Target/Activity EC₅₀/IC₅₀ Notes
Target Compound Imidazo[1,2-a]pyrimidine 4-Chlorophenyl C₁₉H₁₃ClN₆O Nurr1 (hypothesized) Not reported Moderate LogP (~3.5–4.0)
P077-0423 () Imidazo[1,2-a]pyridine 3-Chlorophenyl, 4-fluorophenyl C₂₀H₁₄ClFN₄O Screening compound N/A Fluorine enhances stability
Compound 32 () Imidazo[1,2-a]pyridine 4-Chlorophenyl, hydroxymethyl C₂₀H₁₄ClN₃O Nurr1 transcriptional activity 1 nM High potency, low solubility
Imidazo-pyrazine Urea () Imidazo[1,2-a]pyrazine 4-Methoxyphenyl C₁₄H₁₂N₆O₂ p53 in NSCLC Not quantified Cytostatic activity
Piperazine Analog () Imidazo[1,2-a]pyridine Trifluoroethyl, methylpiperazine C₂₅H₂₅F₃N₈O Undisclosed N/A High LogP (4.36), PK challenges

Mechanistic and Pharmacokinetic Insights

  • Nurr1 Agonists : The target compound’s pyrimidine core may offer stronger π-π stacking interactions compared to pyridine-based analogs like Compound 32, though the latter’s EC₅₀ of 1 nM underscores the role of hydroxymethyl in enhancing receptor binding .
  • Antiproliferative Activity : Pyrazine-based ureas () exhibit divergent mechanisms (p53 vs. Nurr1), emphasizing that core heterocycles dictate target selectivity .

Biological Activity

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a chlorophenyl group with an imidazo[1,2-a]pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including the condensation of 4-chloroaniline with imidazo[1,2-a]pyrimidine derivatives under controlled conditions to ensure high yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably in cancer treatment and immunotherapy. Its interactions with specific molecular targets have been explored extensively.

Table 1: Summary of Biological Activities

Activity TypeDescription
Inhibitory Activity Potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1)
Anticancer Properties Exhibits cytotoxic effects against multiple cancer cell lines
Anti-inflammatory Effects Modulates inflammatory responses in cellular models

In Vitro Studies

A study evaluated the inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). The compound demonstrated significant inhibition of IDO1, suggesting its potential as an immunotherapeutic agent in cancer treatment. The results indicated that structural modifications could enhance binding affinity (Table 2).

Table 2: Inhibitory Activity of Various Compounds

Compound IDIC50 (µM)Remarks
g1No activityBase compound without modifications
i15.0Enhanced activity with carboxyl group present
i22.5P-substituted phenyl urea derivative

The mechanism involves binding to IDO1, leading to the modulation of tryptophan metabolism. This interaction is crucial for downstream signaling pathways that affect immune responses.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Cancer Therapy : Its ability to inhibit tumor growth in vitro suggests potential use in oncological treatments.
  • Immunotherapy : As an IDO1 inhibitor, it may enhance anti-tumor immunity by modulating the tumor microenvironment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via urea bond formation between a substituted phenyl isocyanate and an imidazo[1,2-a]pyrimidinyl aniline precursor. For example, reacting 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 4-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere yields the target compound. Purification is typically achieved using Combiflash chromatography with gradients of ethyl acetate/hexane, yielding white solids (melting points: 120–230°C) . Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–25°C), and solvent polarity to minimize side reactions.

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • 1H NMR : Confirms substitution patterns (e.g., aromatic protons from chlorophenyl and imidazopyrimidine moieties resonate at δ 7.2–8.5 ppm).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks ~420–450 Da).
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for analogous imidazo[1,2-a]pyridine derivatives .
  • HPLC : Ensures >95% purity using C18 columns and acetonitrile/water mobile phases .

Q. How does the chlorophenyl group influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing chloro substituent enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability. Computational tools like MarvinSketch predict aqueous solubility (~0.1–1 mg/mL) and pKa (~9–10 for the urea NH). Experimental validation via shake-flask assays in PBS (pH 7.4) and octanol-water partitioning is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase targets) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.
  • SAR analysis : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or methoxyphenyl) to isolate substituent-specific activity trends. Evidence shows that 4-fluorophenyl analogs exhibit altered receptor selectivity .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC50 values .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for specific targets?

  • Methodology :

  • Core modifications : Replace imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine to assess ring size impact on binding affinity. Evidence suggests pyrimidine rings enhance π-stacking with kinase ATP pockets .
  • Substituent tuning : Introduce polar groups (e.g., -CN, -OH) to the phenylurea moiety to improve solubility without compromising potency. For example, 4-cyanophenyl analogs show enhanced aqueous stability .
  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets like PI3K or IMPDH, validated by mutagenesis (e.g., Kd shifts upon active-site mutations) .

Q. What experimental approaches identify the primary molecular target(s) of this compound?

  • Methodology :

  • Chemical proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound.
  • CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in cells lacking putative targets (e.g., IMPDH for antiparasitic activity) .

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